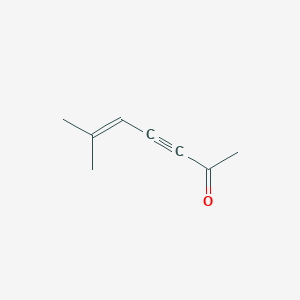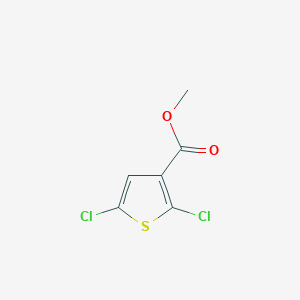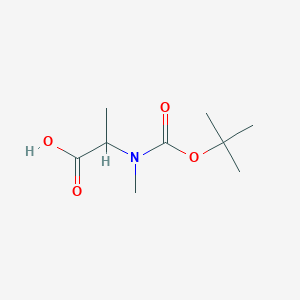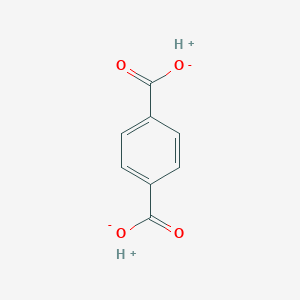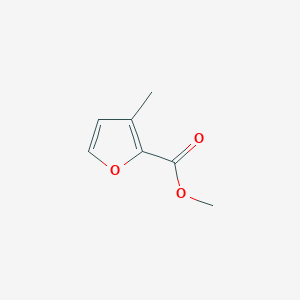
Methyl 3-methyl-2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-2-furoate (M3MF) is an organic compound found in nature, and is of interest to scientists due to its potential applications in a variety of fields. It is a furoate ester, with a molecular formula of C6H8O3. It is a colorless liquid with a faint, sweet aroma, and is soluble in water. It is commonly used as a flavoring agent in food and beverages, and has been studied for its potential therapeutic effects.
Scientific Research Applications
Role in Synthesis and Drug Development
Compounds similar to Methyl 3-methyl-2-furoate are recognized for their utility in the synthesis of bioactive molecules. For instance, Methyl-2-formyl benzoate, known for a variety of pharmacological activities including antifungal, antihypertensive, anticancer, and antiviral properties, serves as a significant precursor in the search for new bioactive molecules. Such compounds are versatile substrates in organic synthesis, useful in preparing medical products (Farooq & Ngaini, 2019). This suggests that this compound could similarly serve as a precursor in the synthesis of pharmacologically active compounds, highlighting its potential application in drug development and medicinal chemistry.
Environmental and Green Chemistry Applications
The conversion of sugars to valuable chemicals like 5-hydroxymethylfurfural (5-HMF) and furfural, derived from lignocellulosic biomass, is a significant area of research in green chemistry. Solvents and conditions optimized for the production of furans, which are core to synthesizing biofuels and biodegradable plastics, could be relevant to the processing and application of this compound in producing environmentally friendly chemicals (Esteban, Vorholt, & Leitner, 2020). This aligns with the broader objective of utilizing biomass-derived compounds for sustainable chemical synthesis.
Potential in Biodegradable Polymer Production
Furoate esters and related compounds could play a role in the synthesis of biodegradable polymers, such as Polyhydroxyalkanoates (PHAs), which are microbial polymers with applications ranging from medical to packaging materials. The versatility of furoate derivatives in forming ester bonds and their potential inclusion in microbial synthesis pathways indicate a possible research direction for this compound in the development of biodegradable materials (Amara, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 3-methyl-2-furoate is a heterocyclic compound . . It’s often used as a raw material in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Biochemical Pathways
It’s known that furans, the class of compounds to which this compound belongs, can participate in various chemical reactions, contributing to the synthesis of other compounds .
Pharmacokinetics
It’s noted that the compound has a high gi absorption and is bbb permeant, indicating that it can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier .
Result of Action
As a raw material used in various industries, its effects would largely depend on the specific context of its use .
Action Environment
Like any chemical compound, its stability and reactivity can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
It is known to be used in organic synthesis, suggesting it may interact with various enzymes, proteins, and other biomolecules . Specific interactions have not been reported in the literature.
Cellular Effects
Given its use in pharmaceuticals and agrochemicals, it is likely that it has some influence on cell function . Specific impacts on cell signaling pathways, gene expression, and cellular metabolism have not been reported.
Molecular Mechanism
It is known to be involved in organic synthesis, which suggests it may interact with biomolecules and potentially influence enzyme activity or gene expression . Specific binding interactions and changes in gene expression have not been reported.
properties
| { "Design of the Synthesis Pathway": "The synthesis of Methyl 3-methyl-2-furoate can be achieved through the esterification of 3-methyl-2-furoic acid with methanol using a strong acid catalyst.", "Starting Materials": [ "3-methyl-2-furoic acid", "methanol", "strong acid catalyst" ], "Reaction": [ "Mix 3-methyl-2-furoic acid and methanol in a round bottom flask.", "Add a strong acid catalyst such as sulfuric acid or hydrochloric acid to the mixture.", "Heat the mixture under reflux for several hours until the reaction is complete.", "Allow the mixture to cool and then extract the product with a suitable solvent such as ether or dichloromethane.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the product under reduced pressure to obtain Methyl 3-methyl-2-furoate as a colorless liquid." ] } | |
CAS RN |
6141-57-7 |
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
methyl 4-methylfuran-2-carboxylate |
InChI |
InChI=1S/C7H8O3/c1-5-3-6(10-4-5)7(8)9-2/h3-4H,1-2H3 |
InChI Key |
CGWWXLFGWHWBMY-UHFFFAOYSA-N |
SMILES |
CC1=C(OC=C1)C(=O)OC |
Canonical SMILES |
CC1=COC(=C1)C(=O)OC |
Other CAS RN |
6141-57-7 |
Pictograms |
Irritant |
synonyms |
3-Methyl-2-furancarboxylic Acid Methyl Ester; 3-Methyl-2-furoic Acid Methyl Ester ; 3-Methylfuran-2-carboxylic Acid Methyl Ester; Methyl 3-Methyl-2-furancarboxylate; Methyl 3-Methyl-2-furoate; NSC 508754; |
Origin of Product |
United States |
Q & A
Q1: What is the significance of Methyl 3-methyl-2-furoate in chemical synthesis?
A1: this compound is a valuable building block in organic synthesis, particularly for creating new furan derivatives. [, ] It can be transformed into various functional groups, enabling the synthesis of a diverse range of compounds. For example, it can be converted to 3-methyl-2-furaldehyde using the McFadyen process. [] This aldehyde is a key intermediate in the synthesis of compounds like β-(3-methyl-2-furan) acrylic acid, which can be further modified to create novel molecules with potential biological activity. []
Q2: Can you provide an example of a synthetic route using this compound as a starting material?
A2: One example highlighted in the research involves synthesizing 3-methyl-5-nitrofuran derivatives. [] The process starts with converting this compound to 3-methyl-2-furaldehyde. [] This aldehyde then undergoes a Knoevenagel condensation with malonic acid to yield β-(3-methyl-2-furan) acrylic acid. Nitration of this compound results in β-(3-methyl-5-nitro-2-furan) acrylic acid, a key intermediate for synthesizing various 3-methyl-5-nitrofuran derivatives. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



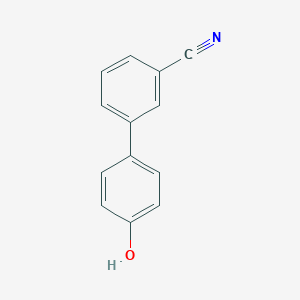
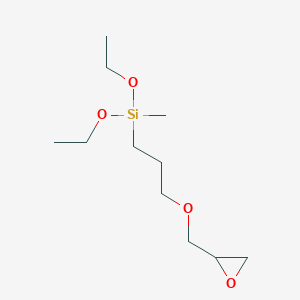

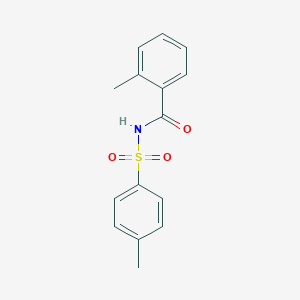
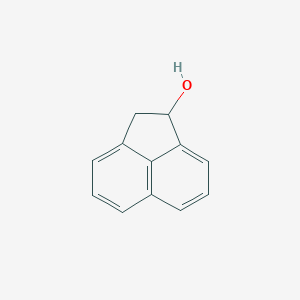

![S-[2-[acetyl(cyano)amino]ethyl] ethanethioate](/img/structure/B129861.png)
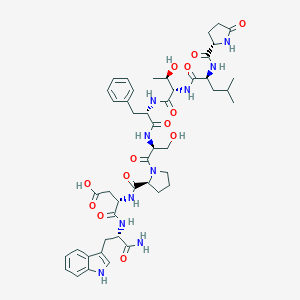
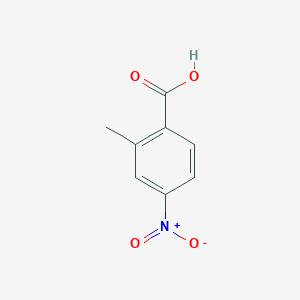
![(NZ)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B129870.png)
